Erysimoside
Erysimoside
Erysimoside is a cardenolide glycoside that consists of strophanthidin having a beta-D-glucopyranosyl-(1->4)-2,6-dideoxy-beta-D-ribo-hexopyranosyl moiety attached at position 3. It is a 14beta-hydroxy steroid, a 19-oxo steroid, a 5beta-hydroxy steroid, a cardenolide glycoside, a steroid saponin and a steroid aldehyde. It is functionally related to a strophanthidin.
Erysimoside is a natural product found in Erysimum cuspidatum, Erysimum pulchellum, and other organisms with data available.
Erysimoside is a natural product found in Erysimum cuspidatum, Erysimum pulchellum, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
7082-34-0
VCID:
VC20740036
InChI:
InChI=1S/C35H52O14/c1-17-30(49-31-29(42)28(41)27(40)24(14-36)48-31)23(38)12-26(46-17)47-19-3-8-33(16-37)21-4-7-32(2)20(18-11-25(39)45-15-18)6-10-35(32,44)22(21)5-9-34(33,43)13-19/h11,16-17,19-24,26-31,36,38,40-44H,3-10,12-15H2,1-2H3/t17-,19+,20-,21+,22-,23+,24-,26+,27-,28+,29-,30-,31+,32-,33+,34+,35+/m1/s1
SMILES:
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC7C(C(C(C(O7)CO)O)O)O
Molecular Formula:
C35H52O14
Molecular Weight:
696.8 g/mol
Erysimoside
CAS No.: 7082-34-0
VCID: VC20740036
Molecular Formula: C35H52O14
Molecular Weight: 696.8 g/mol
Purity: 97 % (TLC, mass-spectrometry).
* For research use only. Not for human or veterinary use.

Description | Erysimoside is a cardenolide glycoside that consists of strophanthidin having a beta-D-glucopyranosyl-(1->4)-2,6-dideoxy-beta-D-ribo-hexopyranosyl moiety attached at position 3. It is a 14beta-hydroxy steroid, a 19-oxo steroid, a 5beta-hydroxy steroid, a cardenolide glycoside, a steroid saponin and a steroid aldehyde. It is functionally related to a strophanthidin. Erysimoside is a natural product found in Erysimum cuspidatum, Erysimum pulchellum, and other organisms with data available. |
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CAS No. | 7082-34-0 |
Product Name | Erysimoside |
Molecular Formula | C35H52O14 |
Molecular Weight | 696.8 g/mol |
IUPAC Name | (3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
Standard InChI | InChI=1S/C35H52O14/c1-17-30(49-31-29(42)28(41)27(40)24(14-36)48-31)23(38)12-26(46-17)47-19-3-8-33(16-37)21-4-7-32(2)20(18-11-25(39)45-15-18)6-10-35(32,44)22(21)5-9-34(33,43)13-19/h11,16-17,19-24,26-31,36,38,40-44H,3-10,12-15H2,1-2H3/t17-,19+,20-,21+,22-,23+,24-,26+,27-,28+,29-,30-,31+,32-,33+,34+,35+/m1/s1 |
Standard InChIKey | KQBVSIZPUWODNU-VRQSBXMXSA-N |
Isomeric SMILES | C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES | CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC7C(C(C(C(O7)CO)O)O)O |
Canonical SMILES | CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC7C(C(C(C(O7)CO)O)O)O |
Purity | 97 % (TLC, mass-spectrometry). |
Synonyms | Card-20(22)-enolide,3-((2,6-dideoxy-4-O-beta-D-glucopyranosyl-beta-D-ribo-hexopyranosyl) oxy)-5,14-dihydroxy-19-oxo-, (3-beta,5-beta)- |
Reference | - Kowalewski et al., Helv. Chim. Acta (1960). 43:957:1280 - Beer et al., /The thermodynamic essence of the reversible inactivation of Na+/K+-transporting ATPase by various digitalis derivatives is relaxation of enzyme conformational energy./ Biochim. Biophys. Acta (1988). 937:335-346 |
PubChem Compound | 12308885 |
Last Modified | Feb 18 2024 |
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